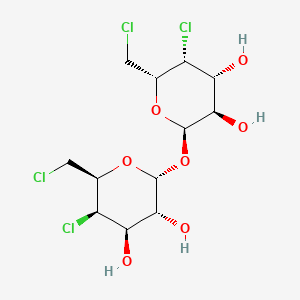
4,4',6,6'-Tctd-galacto-trehalose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is a synthetic derivative of trehalose, a disaccharide composed of two glucose molecules. This compound is characterized by the substitution of hydroxyl groups with chlorine atoms at the 4 and 6 positions on both glucose units. The molecular formula of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is C12H18Cl4O7, and it has a molecular weight of 416.1 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose typically involves the chlorination of trehalose. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions. The process involves:
Starting Material: Trehalose
Reagents: Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Solvent: Anhydrous solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3)
Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to prevent over-chlorination and degradation of the sugar molecule.
Industrial Production Methods
Industrial production of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the purity and structure of the compound.
化学反应分析
Types of Reactions
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove chlorine atoms and restore hydroxyl groups.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures (50-80°C).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents (e.g., tetrahydrofuran, THF) at room temperature.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Reduction Reactions: Formation of dechlorinated trehalose derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
科学研究应用
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study the effects of chlorination on sugar molecules.
Biology: Investigated for its potential as a cryoprotectant and stabilizer of biological molecules.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases due to its structural similarity to trehalose, which has known neuroprotective properties.
Industry: Utilized in the development of novel materials and coatings with enhanced stability and resistance to degradation.
作用机制
The mechanism of action of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is not fully understood, but it is believed to involve:
Molecular Targets: Similar to trehalose, it may interact with proteins and cellular structures to prevent aggregation and stabilize their native conformations.
Pathways Involved: Potential induction of autophagy through activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) pathway.
相似化合物的比较
Similar Compounds
Trehalose: A disaccharide composed of two glucose molecules with hydroxyl groups at the 4 and 6 positions.
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxyglucotrehalose: A similar compound with chlorination at different positions.
4,4’,6,6’-Tetrabromo-4,4’,6,6’-tetradeoxygalactotrehalose: A brominated analog of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose.
Uniqueness
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is unique due to its specific pattern of chlorination, which imparts distinct chemical and biological properties
属性
CAS 编号 |
53684-69-8 |
|---|---|
分子式 |
C12H18Cl4O7 |
分子量 |
416.1 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R,6R)-5-chloro-2-[(2R,3R,4R,5R,6R)-5-chloro-6-(chloromethyl)-3,4-dihydroxyoxan-2-yl]oxy-6-(chloromethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H18Cl4O7/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-12,17-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11-,12-/m1/s1 |
InChI 键 |
ABZXKGCGCZXMCS-WSWWMNSNSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CCl)Cl)O)O)O)O)Cl)Cl |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CCl)Cl)O)O)O)O)Cl)Cl |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CCl)Cl)O)O)O)O)Cl)Cl |
Key on ui other cas no. |
53684-69-8 |
同义词 |
4,4',6,6'-TCTD-galacto-trehalose 4,4',6,6'-tetrachloro-4,4',6,6'-tetradeoxygalactotrehalose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















